Product packaging for Terpentetriene(Cat. No.:)

Terpentetriene

Cat. No.: B1263631
M. Wt: 272.5 g/mol
InChI Key: DTIVNEHSCKVQIB-IYWMVGAKSA-N
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Description

Context of Clerodane Diterpenoids within Natural Product Chemistry

Clerodane diterpenes represent a major class of bicyclic diterpenoids characterized by a decalin core and a side chain at the C-9 position. wikipedia.orgnih.gov These compounds are widely distributed in nature, having been isolated from hundreds of plant species, as well as from fungi, bacteria, and marine sponges. wikipedia.orgnih.govresearchgate.net The clerodane family is further classified based on the stereochemistry of the decalin ring junction and the substituents at C-8 and C-9. wikipedia.orgnih.gov

The biosynthesis of clerodane diterpenoids is closely related to that of labdane (B1241275) diterpenes. wikipedia.orgthieme-connect.com It originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netbeilstein-journals.org The formation of the characteristic clerodane skeleton involves a series of complex enzymatic cyclizations and rearrangements. thieme-connect.com

Significance of Terpentetriene as a Biosynthetic Intermediate

This compound is a key biosynthetic intermediate in the formation of various clerodane diterpenoids, most notably the antibiotic terpentecin (B1681269). beilstein-journals.orgnih.govresearchgate.net Its formation is a critical step that dictates the eventual structure of the final natural product. The biosynthesis of this compound from GGPP is catalyzed by two sequential diterpene synthases (DTSs), also known as diterpene cyclases. beilstein-journals.orgbeilstein-journals.org

The first step involves a class II DTS, which cyclizes GGPP to form terpentedienyl diphosphate (TDP), a clerodane diterpene. beilstein-journals.orgchemrxiv.org This reaction proceeds through a protonation-initiated cyclization. nih.gov The second step is catalyzed by a class I DTS, which eliminates the diphosphate group from TDP to yield this compound. beilstein-journals.orgchemrxiv.org This enzyme, known as this compound synthase, facilitates an ionization-dependent reaction. nih.govontosight.ai

The discovery and characterization of the enzymes responsible for this compound synthesis have provided significant insights into the broader mechanisms of terpenoid biosynthesis in bacteria. nih.gov Furthermore, the ability to produce this compound through engineered microbial systems, such as Escherichia coli, opens avenues for the sustainable production of complex diterpenoids and their derivatives. beilstein-journals.orgbeilstein-journals.org

PropertyValueSource
Chemical Formula C20H32 ebi.ac.ukeragene.com
Molecular Weight 272.473 Daltons eragene.com
Monoisotopic Mass 272.25040 g/mol ebi.ac.uk
InChIKey DTIVNEHSCKVQIB-IYWMVGAKSA-N ebi.ac.ukeragene.com
SMILES [H][C@@]12CCC=C(C)[C@@]1(C)CCC@@H[C@@]2(C)CCC(=C)C=C ebi.ac.uk
IUPAC Name (3R,4R,4aS,8aS)-3,4,8,8a-tetramethyl-4-(3-methylidenepent-4-en-1-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene ebi.ac.ukeragene.com
Synonyms ent-clerod-3,13(16),14-triene, transcleroda-3,13(16),14-triene eragene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1263631 Terpentetriene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(3R,4R,4aS,8aS)-3,4,8,8a-tetramethyl-4-(3-methylidenepent-4-enyl)-1,2,3,4a,5,6-hexahydronaphthalene

InChI

InChI=1S/C20H32/c1-7-15(2)11-13-19(5)17(4)12-14-20(6)16(3)9-8-10-18(19)20/h7,9,17-18H,1-2,8,10-14H2,3-6H3/t17-,18+,19-,20-/m1/s1

InChI Key

DTIVNEHSCKVQIB-IYWMVGAKSA-N

Isomeric SMILES

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CCC(=C)C=C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=C)C=C)CCC=C2C)C

Synonyms

terpentetriene

Origin of Product

United States

Molecular Basis of Terpentetriene Biosynthesis

Upstream Isoprenoid Precursor Pathways

All terpenoids, including terpentetriene, are synthesized from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.org Organisms produce these essential precursors through one of two primary pathways: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govrsc.org

Mevalonate (MVA) Pathway in Terpenoid Production

The mevalonate (MVA) pathway is a fundamental metabolic route for the production of IPP and DMAPP. sciepublish.com This pathway begins with the precursor acetyl-CoA and proceeds through a series of enzymatic steps. rsc.orgsciepublish.com In eukaryotes such as fungi and in the cytosol of plants, the MVA pathway is the primary source of these isoprenoid building blocks. rsc.orgsciepublish.com

A key regulatory step in this pathway is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. sciepublish.com The introduction of an external MVA pathway has been a common and successful strategy for enhancing the production of various isoprenoids in engineered microorganisms like E. coli. jmb.or.kr In the bacterium Streptomyces griseolosporeus, the producer of the this compound precursor terpentecin (B1681269), the genes for the MVA pathway have been identified within a larger gene cluster associated with the antibiotic's biosynthesis. nih.gov

2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway in Terpenoid Production

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents an alternative route to IPP and DMAPP. wikipedia.orgechelon-inc.com This pathway starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P). nih.govphcogrev.com It is predominantly found in most bacteria, as well as in the plastids of plants, where it provides the precursors for monoterpenes, diterpenes, and carotenoids. rsc.orgphcogrev.com

The MEP pathway involves seven enzymatic reactions to convert the initial substrates into IPP and DMAPP. phcogrev.com The first committed metabolite in this pathway is 2-C-methyl-D-erythritol 4-phosphate (MEP) itself. wikipedia.org Although the MEP pathway often has a higher theoretical yield for terpenoids, its complex regulation has presented challenges for metabolic engineering efforts. nih.gov

Table 1: Key Enzymes of the MVA and MEP Pathways
PathwayKey EnzymeReaction
MVAHMG-CoA ReductaseCatalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step. sciepublish.com
MEP1-deoxy-D-xylulose 5-phosphate synthase (DXS)Initiates the pathway by catalyzing the condensation of pyruvate and G3P. phcogrev.com
MEP1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)Catalyzes the conversion of DXP to MEP. phcogrev.com

Geranylgeranyl Diphosphate (GGDP) as the Universal Diterpene Precursor

Geranylgeranyl diphosphate (GGDP), a 20-carbon molecule, serves as the universal precursor for the biosynthesis of all diterpenoids. researchgate.nettandfonline.com It is formed from the condensation of three molecules of IPP with one molecule of DMAPP. researchgate.net This linear isoprenoid is the direct substrate for a class of enzymes known as diterpene synthases, which initiate the complex cyclization reactions that lead to the vast diversity of diterpene carbon skeletons. researchgate.netresearchgate.net The biosynthesis of this compound begins with GGDP, which is then acted upon by specific cyclases. nih.govbeilstein-journals.org

Role of Geranylgeranyl Diphosphate Synthase (GGDP/GGPP Synthase)

Table 2: Characteristics of Geranylgeranyl Diphosphate Synthase
CharacteristicDescription
FunctionCatalyzes the formation of GGDP from DMAPP and three units of IPP. mdpi.comtandfonline.com
SubstratesDimethylallyl diphosphate (DMAPP), Isopentenyl diphosphate (IPP). tandfonline.com
ProductGeranylgeranyl diphosphate (GGDP). tandfonline.com
SignificanceProvides the direct C20 precursor for all diterpenoid biosynthesis. researchgate.net

Enzymatic Cascade Leading to this compound

The formation of the characteristic cyclic structure of this compound from the linear GGDP precursor is accomplished through a precise enzymatic cascade. This process is initiated by a Class II diterpene synthase.

Class II Diterpene Synthase (Cyc1/ORF11, Terpentedienyl Diphosphate Synthase, EC 5.5.1.15)

The first committed step in the cyclization of GGDP towards this compound is catalyzed by a Class II diterpene synthase. beilstein-journals.orgnih.gov This enzyme is specifically known as terpentedienyl diphosphate synthase (EC 5.5.1.15) and is encoded by the Cyc1 gene (also referred to as ORF11) in Kitasatospora griseola. nih.govbeilstein-journals.orgnih.gov

Class II diterpene synthases are characterized by a conserved DXDD motif. nih.govexpasy.orgcreative-enzymes.com The reaction is initiated by the protonation of the terminal double bond (C14=C15) of the GGDP substrate. expasy.orgcreative-enzymes.comqmul.ac.uk This triggers a cascade of cyclizations, first forming a bicyclic intermediate. beilstein-journals.org The reaction catalyzed by terpentedienyl diphosphate synthase concludes with the loss of the triggering proton, resulting in the formation of the stable bicyclic product, terpentedienyl diphosphate. expasy.orgcreative-enzymes.com This diphosphate intermediate is the direct precursor for the next step in the formation of this compound. expasy.orgcreative-enzymes.comgenome.jp Research has confirmed that expressing both the GGDP synthase gene and Cyc1/ORF11 in a host organism like Streptomyces lividans is sufficient to produce the bicyclic intermediate. nih.gov

Table 3: Profile of Terpentedienyl Diphosphate Synthase
AttributeDetails
Enzyme NameTerpentedienyl diphosphate synthase. expasy.orgwikipedia.org
EC Number5.5.1.15. expasy.orgwikipedia.org
Gene NameCyc1 / ORF11. nih.govbeilstein-journals.org
Enzyme ClassClass II Diterpene Synthase. beilstein-journals.orgnih.gov
Substrate(2E,6E,10E)-Geranylgeranyl diphosphate (GGDP). expasy.org
ProductTerpentedienyl diphosphate. expasy.org
CofactorRequires Mg2+. qmul.ac.ukwikipedia.org
Characteristic MotifDXDD. expasy.orgcreative-enzymes.com
Protonation-Initiated Cyclization of GGDP

The initial and committing step in this compound biosynthesis is the protonation-initiated cyclization of the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGDP). oup.com This reaction is catalyzed by a class II diterpene synthase (diTPS), also known as a terpene cyclase. nih.govnih.govnih.gov This class of enzymes is characterized by a conserved DxDD motif, which is crucial for catalysis. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The process involves an electrophilic attack, specifically a protonation on the terminal double bond of GGDP. nih.govacs.org This initiates a cascade of cyclization, leading to the formation of a bicyclic structure. nih.gov Isotopic labeling studies have shown that the cyclization of GGDP to the clerodane skeleton involves Si-face specific protonation and intermediates with an A/B chair-boat conformation. nih.gov

Formation of Terpentedienyl Diphosphate (TDP) as a Key Intermediate

The protonation-initiated cyclization of GGDP does not directly yield this compound. Instead, it results in the formation of a crucial intermediate, terpentedienyl diphosphate (TDP). beilstein-journals.orgbeilstein-journals.orgresearchgate.net The formation of TDP proceeds through a syn-labda-13-en-8-yl+ diphosphate intermediate. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This intermediate can then undergo rearrangement to form the characteristic clerodane skeleton of TDP. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The enzyme responsible for this transformation is a class II diTPS named Cyc1, which contains the conserved DxDD motif essential for its function. nih.govbeilstein-journals.orgbeilstein-journals.org The product, TDP, retains the diphosphate moiety and serves as the substrate for the subsequent enzymatic step. nih.govacs.orgnih.gov

Class I Diterpene Synthase (Cyc2/ORF12, this compound Synthase, EC 4.2.3.36)

The final step in this compound formation is catalyzed by a class I diterpene synthase, officially designated as this compound synthase (EC 4.2.3.36). genome.jpqmul.ac.ukgenome.jp In the producing organism, this enzyme is encoded by the Cyc2 or ORF12 gene. beilstein-journals.orgbeilstein-journals.orgacs.orgnih.gov Unlike class II diTPS, class I enzymes are characterized by a conserved DDxxD motif. nih.govbeilstein-journals.orgresearchgate.net This enzyme is responsible for converting the intermediate TDP into the final product, this compound. nih.govbeilstein-journals.orgacs.org this compound synthase requires Mg2+ for maximal activity but can also utilize other divalent cations like Mn2+, Fe2+, or Co2+ to a lesser extent. genome.jpqmul.ac.uk While its primary substrate is TDP, it has been shown that farnesyl diphosphate can also act as a substrate. genome.jpqmul.ac.uk

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Name Gene Name EC Number Class Conserved Motif Function
Terpentedienyl-diphosphate synthase Cyc1/ORF11 5.5.1.15 Class II diTPS DxDD Cyclizes GGDP to TDP nih.govbeilstein-journals.orgbeilstein-journals.org
This compound synthase Cyc2/ORF12 4.2.3.36 Class I diTPS DDxxD Converts TDP to this compound nih.govbeilstein-journals.orgresearchgate.net
Ionization-Dependent Rearrangement and Cyclization of TDP

The catalytic mechanism of the class I this compound synthase (Cyc2/ORF12) begins with the ionization of the diphosphate group from the TDP intermediate. beilstein-journals.orgbeilstein-journals.orgacs.org This ionization event generates a carbocation, which initiates a series of rearrangements and further cyclization reactions. acs.orgacs.org The DDxxD motif within the enzyme's active site is crucial for this step, as it coordinates with divalent metal ions (like Mg2+) to facilitate the departure of the diphosphate group. nih.gov The subsequent carbocation cascade ultimately leads to the formation of the this compound carbon skeleton. acs.org

Mechanism of Double Bond Installation

The final chemical transformation in this compound biosynthesis is the formation of a terminal double bond. beilstein-journals.orgbeilstein-journals.org This occurs after the ionization-dependent rearrangements. The process is completed by a deprotonation step, which quenches the carbocation and installs the double bond at the side chain, yielding the final this compound molecule. nih.govbeilstein-journals.orgbeilstein-journals.org

Organismal Sources of this compound Biosynthesis

Native Production in Kitasatospora griseolosporeus (formerly Streptomyces griseolosporeus)

This compound is a natural product originally identified as a biosynthetic intermediate of the antibiotic terpentecin. nih.govbeilstein-journals.org The native producer of this compound is the actinomycete bacterium Kitasatospora griseolosporeus, specifically strain MF730-N6. nih.govbeilstein-journals.orggenome.jpacs.org This organism was formerly classified as Streptomyces griseolosporeus. nih.govnih.gov The gene cluster responsible for terpentecin biosynthesis, including the genes for the two diterpene synthases (Cyc1 and Cyc2) that produce this compound, was identified and characterized from this strain. nih.govacs.org Heterologous expression of these genes in a different host, Streptomyces lividans, confirmed their function, leading to the production of this compound. nih.govnih.gov

Table 2: Compounds Mentioned in this Article

Compound Name Abbreviation
This compound
Geranylgeranyl diphosphate GGDP
Terpentedienyl diphosphate TDP
Isopentenyl diphosphate IPP
Dimethylallyl diphosphate DMAPP

Engineered Microbial Systems (e.g., Escherichia coli)

The production of complex natural products in their native organisms is often limited by low yields and complex extraction processes. pnnl.gov Consequently, synthetic biology and metabolic engineering have turned to microbial hosts like Escherichia coli as cellular factories for the biosynthesis of valuable compounds, including diterpenoids such as this compound. pnnl.govresearchgate.net E. coli is a favored chassis for heterologous expression due to its rapid growth, well-understood genetics, and the availability of advanced genetic engineering tools. pnnl.gov

The biosynthesis of this compound from the central metabolic precursor geranylgeranyl diphosphate (GGDP) is catalyzed by a pair of diterpene synthases (DTSs), originally identified in actinomycetes like Kitasatospora griseolosporeus. asm.orgnih.gov These enzymes are:

Class II DTS (Terpentedienyl diphosphate synthase): This enzyme, also referred to as Cyc1 or Tpn2, catalyzes the initial cyclization of the linear GGDP into the intermediate terpentedienyl diphosphate (TDP). beilstein-journals.orgchemrxiv.org

Class I DTS (this compound synthase): This enzyme, also known as Cyc2 or Tpn3, subsequently converts the TDP intermediate into the final this compound scaffold through deprotonation. beilstein-journals.orgoup.com

Researchers have successfully overproduced these enzymes in E. coli to establish a functional biosynthetic pathway for this compound. asm.org

Detailed Research Findings

Significant progress has been made in engineering E. coli for this compound production by constructing and optimizing artificial biosynthetic pathways. One notable strategy involves creating truncated pathways that rely on the exogenous feeding of isoprenoid precursors to bypass potential bottlenecks in the host's native metabolism. researchgate.netbeilstein-journals.org

In one such study, two different expression systems were developed in E. coli BL21 (DE3) to produce this compound. beilstein-journals.org

Single-Plasmid System (Strain DL10003): Six essential genes (phoN, ipk, idi, ggdps, tdps, and ttes) were cloned into a single pETDuet-1 plasmid. beilstein-journals.org

Two-Plasmid System (Strain DL10004): The pathway was split across two plasmids. The upstream genes (phoN and ipk) were placed in a pETDuet-1 plasmid, while the remaining four genes (idi, ggdps, tdps, and ttes) were cloned into a pRSFDuet-1 plasmid. beilstein-journals.org

The two-plasmid system in strain DL10004 proved to be more efficient. beilstein-journals.org Production was heavily dependent on supplementing the culture with isoprenoid precursors, as relying on the endogenous methylerythritol phosphate (B84403) (MEP) pathway alone resulted in minimal yields (1.3 ± 0.1 mg/L). beilstein-journals.org The supply of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) was reinforced by feeding the culture with dimethylallyl alcohol (DMAA). beilstein-journals.org

Optimization of the fermentation conditions for strain DL10004 was critical for maximizing the yield. The highest production was achieved with specific concentrations of DMAA, the carbon source glycerol, and the inducing agent IPTG. beilstein-journals.orgbeilstein-journals.org

Table 1: Optimization of this compound Production in Engineered E. coli Strain DL10004

Data shows the impact of varying concentrations of DMAA, Glycerol, and IPTG on the final this compound titer in shake-flask fermentation. beilstein-journals.orgbeilstein-journals.org

Parameter OptimizedConditionThis compound Titer (mg/L)
DMAA Concentration10 mM~30
DMAA Concentration25 mM55 ± 3
DMAA Concentration50 mM~45
Glycerol Concentration0.5% (v/v)~38
Glycerol Concentration1% (v/v)48 ± 3
Glycerol Concentration2% (v/v)~40
IPTG Concentration0.05 mM~42
IPTG Concentration0.1 mM50 ± 4
IPTG Concentration0.25 mM~25

Under fully optimized conditions—supplementation with 25 mM DMAA, 1% glycerol, and induction with 0.1 mM IPTG—a 7-day shake-flask fermentation of strain DL10004 yielded a final this compound titer of 66 ± 4 mg/L. beilstein-journals.orgbeilstein-journals.org This represents a significant improvement over the unoptimized and unsupplemented cultures, demonstrating the success of combining pathway engineering with process optimization. beilstein-journals.org Other approaches, such as creating genetically fused enzymes (e.g., tpn2-tpn3), have also been explored to increase the proximity of active sites and enhance production efficiency. chemrxiv.org

Table 2: Summary of Engineered E. coli Strains for this compound Production

Overview of different engineering strategies and reported production titers. beilstein-journals.org

Strain DesignationEngineering StrategyKey Genes ExpressedFinal Titer (mg/L)
DL10003Single-plasmid systemphoN, ipk, idi, ggdps, tdps, ttesLower than DL10004
DL10004 (Unoptimized)Two-plasmid system, no precursor supplementphoN, ipk, idi, ggdps, tdps, ttes1.3 ± 0.1
DL10004 (Optimized)Two-plasmid system with optimized precursor, glycerol, and IPTG levelsphoN, ipk, idi, ggdps, tdps, ttes66 ± 4

Genetic Architecture and Regulation of Terpentetriene Biosynthesis

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the production of terpentetriene are located together in a contiguous stretch of DNA known as a Biosynthetic Gene Cluster (BGC). This clustering is a common feature for the synthesis of secondary metabolites in actinomycetes, ensuring the coordinated expression of all necessary enzymes. asm.orgnih.gov The BGC for this compound was first identified in the terpentecin-producing bacterium, Streptomyces griseolosporeus strain MF730-N6. nih.govnih.gov

Initial studies had cloned a segment containing genes for the mevalonate (B85504) pathway (Open Reading Frames ORF2 to ORF7), which produces the essential isoprenoid building block, isopentenyl diphosphate (B83284) (IPP), along with a geranylgeranyl diphosphate (GGDP) synthase gene (ORF1). asm.orgnih.govnih.gov Subsequent sequencing of the region upstream of this initial cluster revealed seven additional ORFs, designated ORF8 to ORF14, which were hypothesized to be the biosynthetic genes for terpentecin (B1681269), the downstream product of this compound. asm.orgnih.govnih.gov

A nearly identical BGC, referred to as the tpn cluster, has also been identified in Kitasatospora sp. CB02891. researchgate.netchemrxiv.org This cluster's organization mirrors that of the S. griseolosporeus BGC and contains the key genes for the this compound synthase enzymes, cytochrome P450 monooxygenases, a ferredoxin, and a GGDP synthase. researchgate.netchemrxiv.org The discovery of these highly organized BGCs provides a clear genetic basis for this compound production and a target for genetic engineering and heterologous expression studies.

Gene/ORF Function Organism
ORF1Geranylgeranyl diphosphate (GGDP) synthaseS. griseolosporeus MF730-N6
ORF2-ORF7Mevalonate pathway enzymesS. griseolosporeus MF730-N6
ORF11 (Cyc1/Tpn2)Terpentedienyl diphosphate synthase (Class II Diterpene Cyclase)S. griseolosporeus MF730-N6, Kitasatospora sp.
ORF12 (Cyc2/Tpn3)This compound synthase (Class I Diterpene Synthase)S. griseolosporeus MF730-N6, Kitasatospora sp.
tpn BGCTerpentecin Biosynthetic Gene ClusterKitasatospora sp. CB02891

Characterization of this compound Synthase Genes (e.g., ORF11, ORF12)

Within the terpentecin BGC, two genes, ORF11 and ORF12, are paramount for the synthesis of the this compound skeleton. nih.govnih.gov ORF11 (also known as Cyc1 or Tpn2) and ORF12 (also known as Cyc2 or Tpn3) encode the two-component diterpene cyclase system that together transform the linear precursor GGDP into the cyclic this compound molecule. nih.govresearchgate.netchemrxiv.org

The essentiality of these genes was unequivocally demonstrated through gene disruption experiments. When either ORF11 or ORF12 was inactivated in S. griseolosporeus, the mutant strains were unable to produce terpentecin, confirming their critical roles in the biosynthetic pathway. nih.govnih.gov

Subsequent biochemical characterization revealed a two-step cyclization process:

ORF11 (Cyc1/Tpn2): This gene encodes a Class II diterpene synthase. Its protein product, a terpentedienyl diphosphate synthase, catalyzes the initial protonation-dependent cyclization of GGDP to form a bicyclic diphosphate intermediate, terpentedienyl diphosphate (TDP). chemrxiv.orgacs.orgresearchgate.net

ORF12 (Cyc2/Tpn3): This gene encodes a Class I diterpene synthase. The ORF12 protein takes the TDP intermediate produced by ORF11 and catalyzes a second reaction, which involves the ionization of the diphosphate group, to form the final tricyclic product, this compound. acs.orgresearchgate.net

Together, these two enzymes form a catalytic cascade that constructs the complex clerodane scaffold of this compound from the simple acyclic GGDP. nih.govnih.gov

Gene Alias Enzyme Class Function
ORF11Cyc1, Tpn2Class II Diterpene SynthaseConverts GGDP to terpentedienyl diphosphate (TDP)
ORF12Cyc2, Tpn3Class I Diterpene SynthaseConverts TDP to this compound

Conserved Sequence Motifs in Diterpene Synthases (DxDD, DDxxD, NSE/DTE)

The functions of ORF11 and ORF12 as Class II and Class I diterpene synthases, respectively, are reflected in their amino acid sequences, which contain highly conserved motifs characteristic of these enzyme classes. mdpi.com These motifs are crucial for substrate binding and catalysis.

DxDD Motif (Class II): The ORF11 protein, as a Class II diterpene cyclase, possesses the conserved DxDD motif. researchgate.netnih.gov This motif is located in the enzyme's active site and is essential for initiating the cyclization cascade through the protonation of the terminal double bond of the GGDP substrate. mdpi.commdpi.com

DDxxD and NSE/DTE Motifs (Class I): The ORF12 protein, a Class I terpene synthase, contains two distinct conserved motifs: DDxxD and NSE/DTE . researchgate.netmdpi.com The DDxxD motif is critical for binding divalent metal ions, typically Mg²⁺, which are required to neutralize the negative charge of the diphosphate moiety on the TDP substrate, facilitating its ionization. mdpi.comnih.gov The NSE/DTE motif works in concert with the DDxxD motif, flanking the active site entrance and helping to stabilize the resulting carbocation intermediate. mdpi.comnih.gov

The presence of these specific motifs is a hallmark of their respective terpene synthase classes and provides strong sequence-based evidence for their distinct catalytic roles in this compound biosynthesis.

Motif Enzyme Class Associated Gene Function
DxDDClass IIORF11 (Cyc1)Protonation-dependent cyclization initiation
DDxxDClass IORF12 (Cyc2)Divalent metal ion binding, substrate ionization
NSE/DTEClass IORF12 (Cyc2)Active site stabilization, catalysis

Heterologous Expression Systems for Functional Analysis

To definitively confirm the function of the identified genes and enzymes, researchers employ heterologous expression systems. This technique involves introducing the gene or genes of interest into a well-characterized host organism that does not naturally produce the compound, allowing for the isolated study of the gene's product. nih.govwikipedia.org

The functions of ORF11 and ORF12 were verified using this approach. The two genes, along with the GGDP synthase gene (ORF1), were co-expressed in the bacterium Streptomyces lividans. nih.govnih.gov This engineered strain successfully produced this compound, demonstrating that these three genes were sufficient to synthesize the molecule from primary metabolism. nih.govacs.org

Furthermore, the individual enzymes were produced in high quantities using Escherichia coli as an expression host. nih.govnih.gov The purified proteins were then used in in vitro assays. When both purified enzymes were incubated with the substrate GGDP, they successfully converted it into this compound, providing direct biochemical proof of their sequential function. nih.govnih.govacs.org Heterologous expression remains a vital tool for characterizing genes from BGCs and for potentially engineering microbes for the scaled-up production of valuable natural products like this compound. nih.govmdpi.com

Host Organism Expressed Genes Outcome
Streptomyces lividansORF1, ORF11, ORF12In vivo production of this compound
Escherichia coliORF11, ORF12 (individually)Overproduction of purified enzymes for in vitro functional assays

Evolutionary Insights into Bacterial Diterpene Cyclases and Synthases

The study of this compound biosynthesis provides valuable insights into the evolution of terpene synthases. The discovery of ORF11 was a landmark, representing the first characterization of a eubacterial diterpene cyclase. nih.govnih.gov This finding expanded the known phylogenetic distribution of these enzymes beyond plants and fungi.

Evolutionary analyses suggest that the complex, multi-domain terpene synthases found in plants likely evolved from simpler, ancestral bacterial enzymes. The modular architecture of plant diterpene synthases, which often contain an N-terminal γβ-domain (Class II activity) and a C-terminal α-domain (Class I activity) in a single protein, is thought to have arisen from the fusion of two separate genes, much like the ORF11 (βγ-domain) and ORF12 (α-domain) system. nih.govnih.govacs.org

The recent discovery of fused, bifunctional diterpene cyclases/synthases (DCSs) in bacteria further supports a bacterial origin for the entire plant terpene synthase (TPS) gene family. researchgate.netoup.com These bacterial DCSs possess a γβα-tridomain structure, mirroring the architecture of plant enzymes and suggesting they represent a living link to the ancestral gene fusion event. oup.com The distinct, two-component system for this compound synthesis represents a key architectural model in the evolutionary history of this large and functionally diverse enzyme superfamily, which is responsible for generating thousands of complex natural products. nih.govnih.gov

Enzymology and Reaction Mechanisms of Terpentetriene Synthases

Detailed Mechanistic Pathways

Electrophilic Protonation

The catalytic cycle begins with the electrophilic protonation of the terminal double bond of the acyclic precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govbiorxiv.org This initial step is catalyzed by a class II diTPS, which utilizes a conserved DXDD motif. nih.govresearchgate.net The aspartic acid residue within this motif acts as a general acid, donating a proton to the C14-C15 double bond of GGPP. researchgate.netbeilstein-journals.org This protonation event is stereospecific, occurring on the Si-face of the substrate and initiating the subsequent cyclization cascade. nih.gov This electrophilic attack generates a carbocation intermediate, setting the stage for the formation of the characteristic ring systems of terpentetriene. libretexts.orgopenstax.orgwikipedia.org

Carbocationic Intermediates and Cascade Cyclizations

Following the initial protonation, a series of carbocationic intermediates are formed, leading to a cascade of cyclization reactions. nih.govresearchgate.net The initially formed carbocation triggers the closure of the first ring, forming a labdadienyl/copalyl diphosphate (CPP) intermediate. researchgate.netnih.gov In the biosynthesis of this compound, this proceeds through a syn-CPP intermediate. researchgate.net This intermediate then undergoes further cyclization and rearrangements to form the characteristic clerodane skeleton of terpentedienyl diphosphate (TDP), the direct precursor for this compound. researchgate.netnih.gov The formation of these cyclic intermediates is a hallmark of terpene biosynthesis, where the enzyme's active site guides the folding of the substrate and stabilizes the highly reactive carbocationic intermediates to ensure the correct stereochemical outcome. researchgate.netlumenlearning.com

Hydride and Methyl Migrations

The transformation of the initial cyclized intermediates into the final this compound scaffold involves a series of hydride and methyl migrations. researchgate.netnih.govresearchgate.net These 1,2-shifts are classic examples of carbocation rearrangements, driven by the formation of more stable carbocationic species. libretexts.org For instance, the rearrangement of the syn-CPP intermediate to the clerodane skeleton of TDP involves specific 1,2-hydride and 1,2-methyl migrations. researchgate.net These migrations are precisely controlled by the enzyme's architecture, which dictates the trajectory of the migrating groups and the conformation of the carbocationic intermediates.

Wagner-Meerwein Rearrangements

Wagner-Meerwein rearrangements are a key feature of the carbocation-driven cyclization and rearrangement cascade in this compound biosynthesis. nih.govbiorxiv.orgresearchgate.net These rearrangements involve the migration of an alkyl group to an adjacent carbocation center, often resulting in ring expansions or contractions and the formation of complex polycyclic structures. slideshare.netsioc-journal.cn In the formation of the clerodane skeleton from the initial labdane-type intermediate, Wagner-Meerwein type rearrangements play a crucial role in establishing the final carbon framework. nih.gov The enzyme's active site provides the necessary environment to facilitate these intricate skeletal reorganizations with high fidelity.

Stereochemical Control and Proton Abstraction

The entire biosynthetic pathway is under strict stereochemical control, ensuring the formation of a single, specific stereoisomer of this compound. researchgate.netnih.gov The initial folding of the GGPP substrate within the active site, the facial selectivity of the protonation and cyclization steps, and the stereospecificity of the hydride and methyl migrations all contribute to the precise three-dimensional structure of the final product. nih.govbeilstein-institut.deshu.ac.uk The final step in the formation of this compound is catalyzed by the class I this compound synthase (Cyc2), which takes terpentedienyl diphosphate (TDP) as its substrate. researchgate.net This enzyme facilitates the ionization of the diphosphate group from TDP, generating a final carbocationic intermediate. researchgate.net This is followed by a specific proton abstraction from a carbon adjacent to the positive charge, leading to the formation of a new double bond and yielding the neutral this compound molecule. researchgate.netnih.gov

Substrate Specificity and Promiscuity of this compound Synthase

Terpene synthases (TSs) can exhibit a wide range of substrate acceptance, from highly specific enzymes to those that are quite promiscuous. beilstein-journals.orgnih.gov this compound synthase (Cyc2/Tpn3) from Kitasatospora griseola has been shown to be a notably promiscuous enzyme. nih.govnih.goviastate.edu

Research has demonstrated that this bacterial diterpene synthase can accept a variety of labdane-related diterpene precursors, not just its native substrate, terpentedienyl diphosphate. nih.govnih.gov This promiscuity allows it to be used in combinatorial biosynthesis approaches to generate novel diterpenes. nih.govbeilstein-journals.org For example, when co-expressed with different class II diterpene cyclases that produce various copalyl diphosphate stereoisomers, the this compound synthase can convert these into a range of olefin products. nih.gov

The basis for this substrate promiscuity is linked to the enzyme's active site architecture. Terpene synthases must bind the diphosphate moiety of their substrates, but the pocket accommodating the hydrocarbon portion can be more accommodating in promiscuous enzymes. nih.gov Studies have shown that bacterial diterpene synthases, in general, tend to be less selective than their plant counterparts. nih.gov This broader substrate tolerance of enzymes like this compound synthase highlights their potential for generating chemical diversity through engineered biosynthetic pathways. beilstein-journals.orgresearchgate.net It has also been shown to convert noncanonical C16 building blocks into novel scaffolds. beilstein-journals.orgbeilstein-journals.org

EnzymeOrganismSubstrate(s)Product(s)Reference
This compound synthase (Cyc2/Tpn3)Kitasatospora griseolaTerpentedienyl diphosphate (TDP), various copalyl diphosphate (CPP) stereoisomers, noncanonical C16 precursorsThis compound, various olefinic diterpenes, novel C16 scaffolds nih.govbeilstein-journals.orgnih.gov
Terpentedienyl-diphosphate synthase (Cyc1/Tpn2)Kitasatospora griseolaGeranylgeranyl diphosphate (GGPP)Terpentedienyl diphosphate (TDP) researchgate.netnih.gov
Sclareol synthase (SsSS)Salvia sclareaGeranylgeranyl diphosphate (GGPP), various CPP stereoisomersSclareol, various hydroxylated diterpenes nih.goviastate.edu

Cofactor Requirements and Metal Ion Dependence (e.g., Mg2+)

The catalytic activity of this compound synthases, like other enzymes in the terpene synthase (TS) superfamily, is critically dependent on the presence of divalent metal ion cofactors. researchgate.netresearchgate.net These ions play an essential role in the enzyme's mechanism, primarily by neutralizing the negative charge of the diphosphate group on the substrate, which facilitates its departure during the ionization-initiated reaction. enzyme-database.orgacs.org

Research has specifically identified that this compound synthase (also known as Cyc2) requires the divalent cation Magnesium (Mg²⁺) to achieve its maximum catalytic activity. enzyme-database.orgwikipedia.org While Mg²⁺ is the preferred cofactor, the enzyme can also function with other divalent metal ions. Studies have shown that Manganese (Mn²⁺), Iron (Fe²⁺), and Cobalt (Co²⁺) can substitute for Mg²⁺, although these result in significantly lower enzymatic activity. enzyme-database.orgwikipedia.org

The biosynthesis of this compound is a two-step process involving a Class II diterpene synthase (Cyc1), which produces terpentedienyl diphosphate, and a subsequent Class I diterpene synthase (Cyc2), which converts this intermediate to this compound. beilstein-journals.orgbeilstein-journals.org Both classes of enzymes rely on divalent cations. Class I synthases, such as Cyc2, typically utilize a conserved DDxxD motif to coordinate with three Mg²⁺ ions, which aids in the ionization of the diphosphate moiety. acs.org Similarly, Class II synthases possess a characteristic DxDD motif that is fundamental to their catalytic function, which also involves interaction with metal cofactors. acs.orgbeilstein-journals.org The absolute requirement for these ions underscores their integral structural and catalytic role in the biosynthesis of this compound.

Metal Ion CofactorRelative Activity of this compound Synthase (Cyc2)
Mg²⁺Maximal
Mn²⁺Lesser
Fe²⁺Lesser
Co²⁺Lesser

Spectroscopic and Analytical Methodologies for Structural Elucidation of Terpentetriene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of terpentetriene, offering unparalleled insight into its carbon skeleton and the stereochemical relationships of its protons. nih.govemerypharma.com A combination of one-dimensional and two-dimensional NMR experiments has been crucial in assembling the complete molecular picture. nih.govcreative-biostructure.com

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the initial and fundamental data for the structural analysis of this compound. beilstein-journals.orgacs.org The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and through integration, the number of protons of a particular type. emerypharma.com For this compound, ¹H NMR data has been recorded at 400 MHz and 500 MHz in deuterated chloroform (B151607) (CDCl₃). nih.govbeilstein-journals.org Key signals in the ¹H NMR spectrum include those for the vinyl protons, methyl groups, and methine protons, which are characteristic of the clerodane skeleton. beilstein-journals.org The analysis of coupling constants between adjacent protons helps to establish connectivity within the molecule. emerypharma.com

The ¹³C NMR spectrum, recorded at 125 MHz, provides information on the number and types of carbon atoms present. nih.gov The spectrum for this compound showed the presence of 20 carbon signals, corresponding to four methyl (CH₃), six methylene (B1212753) (CH₂), two methine (CH), two quaternary (C), two vinyl methylene (CH₂=), two vinyl methine (CH=), and two vinyl quaternary (C=) groups. nih.gov These data, combined with the molecular formula, strongly indicated a bicyclic diterpenoid structure. nih.gov Comparison of the ¹³C NMR data of this compound with that of a known compound, ent-clerod-3,13(16),14-triene, revealed identical chemical shifts for ring A and the side chain, but differences in ring B, suggesting they are stereoisomers. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ nih.govbeilstein-journals.org

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)Multiplicity and Coupling Constants (J, Hz)
119.51.45 (m)
227.21.65 (m)
3120.95.16 (dq)2.6, 1.3
4142.1-
537.91.06 (s)
624.41.45 (m)
728.91.45 (m)
837.11.19 (m)
940.2-
1044.51.31 (dq)13.8, 3.4
1138.22.17 (td)11.1, 4.7
1234.91.99 (m)
13145.6-
14143.46.38 (dd)17.6, 10.8
15110.35.06 (m)
16111.75.25 (d)17.6
1716.10.97 (d)6.8
1824.81.59 (s)
1915.70.97 (s)
2015.51.06 (s)

Note: Some proton signals were overlapping, making precise assignment from 1D spectra alone challenging. nih.gov

To overcome the limitations of 1D NMR, particularly signal overlap, a suite of two-dimensional (2D) NMR experiments was employed to definitively establish the structure of this compound. nih.govemerypharma.com These techniques spread the NMR information into two frequency dimensions, revealing correlations between nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. emerypharma.com For this compound, COSY spectra were essential in tracing the proton-proton connectivities within the two rings and the side chain. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, helping to identify all protons within a coupled network.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing crucial information about the stereochemistry of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. nih.govcreative-biostructure.com This was instrumental in assigning the carbon signals in the ¹³C NMR spectrum of this compound based on their attached proton resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range correlations (typically over two or three bonds) between protons and carbons. emerypharma.com For this compound, HMBC experiments were critical in connecting the partial structures deduced from COSY and HMQC. nih.gov For instance, long-range couplings observed in the HMBC spectrum confirmed the connectivity between the different ring systems and the side chain. researchgate.net

HETCOR (Heteronuclear Correlation): Similar to HMQC/HSQC, HETCOR provides correlations between protons and directly bonded heteronuclei like ¹³C.

Through the combined interpretation of these 1D and 2D NMR datasets, the planar structure and relative stereochemistry of this compound were unequivocally determined. nih.gov

One-Dimensional (1D) NMR (1H, 13C)

Mass Spectrometry (MS) Techniques in Elucidation

Mass spectrometry (MS) provides complementary information to NMR by determining the mass-to-charge ratio of the molecule and its fragments, which is essential for confirming the molecular weight and elemental composition. emerypharma.comwikipedia.org

High-resolution mass spectrometry (HRMS) was used to accurately determine the molecular formula of this compound. nih.gov The observed molecular ion peak at an m/z of 272.2547 in the high-resolution electron ionization (EI) mass spectrum was consistent with the calculated molecular formula of C₂₀H₃₂, which has a theoretical mass of 272.2504. nih.gov This molecular formula indicated a degree of unsaturation of five, which aligned with the presence of three double bonds and two rings as suggested by the NMR data. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. nih.gov This technique provides valuable structural information by revealing the fragmentation pattern of the molecule, which can help in identifying substructures. While specific MS/MS data for this compound is not detailed in the provided context, it is a standard tool for the structural analysis of complex natural products. nih.gov

Coupled chromatographic and mass spectrometric techniques are powerful for analyzing complex mixtures and purifying compounds for further analysis. wikipedia.orgmeasurlabs.com

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly useful for the analysis of volatile compounds like terpenes. wikipedia.org GC-MS analysis has been used to identify this compound in fermentation products and to compare it with known standards. iastate.eduresearchgate.net

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): HPLC-MS is used for the separation and analysis of less volatile and thermally labile compounds. wikipedia.org this compound has been purified from crude extracts using preparative HPLC. nih.gov Subsequent HPLC-MS analysis can be used to confirm the purity and identity of the isolated compound. beilstein-journals.orgacs.org For instance, this compound was analyzed by HPLC with UV detection at 210 nm. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. genesilico.plspectroscopyonline.combruker.com The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint". genesilico.pl For this compound, a diterpenoid hydrocarbon, IR spectroscopy is crucial for confirming the absence of certain functional groups (like hydroxyls or carbonyls) and identifying the types of carbon-hydrogen and carbon-carbon bonds present. nih.govfrontiersin.org

Key Expected IR Absorptions for this compound:

C-H Stretching: Strong, sharp peaks are anticipated in the 2850-3000 cm⁻¹ region, characteristic of C(sp³)-H bonds from the numerous methyl and methylene groups in the decalin ring system. Additional, slightly higher frequency peaks between 3000-3100 cm⁻¹ would indicate the C(sp²)-H stretching of the alkene groups. youtube.com

C=C Stretching: Weak to medium intensity absorptions between 1640-1680 cm⁻¹ are expected, corresponding to the carbon-carbon double bond vibrations of the triene system. youtube.com

C-H Bending: The region from 1350-1470 cm⁻¹ would show bending vibrations for the CH₂, and CH₃ groups.

The analysis of related clerodane diterpenes supports these assignments, with similar compounds showing strong C-H stretching bands around 2958-2853 cm⁻¹ and C=C stretching from unsaturated moieties. scielo.bracs.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound based on its functional groups and data from related compounds.
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
C(sp²)-H Stretch3100 - 3000Alkenes (=C-H)
C(sp³)-H Stretch3000 - 2850Alkanes (C-H)
C=C Stretch1680 - 1640Alkene (C=C)
C-H Bend1470 - 1350Alkanes (CH₂, CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Unsaturation and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. msu.edutechnologynetworks.comlibretexts.org This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule with π-electron systems that can be excited from the ground state to higher energy levels. msu.edu In this compound, the system of three double bonds, including a conjugated diene in the side chain, constitutes the primary chromophore responsible for its UV absorption.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC) utilized a detection wavelength of 210 nm, confirming that the molecule absorbs light in the UV region. This absorption is attributed to the π → π* electronic transitions within its unsaturated system. While a full spectrum detailing the maximum absorption wavelength (λmax) and molar absorptivity (ε) is not widely published, data from structurally similar clerodane diterpenoids provide a valuable reference. For instance, clerodanes containing isolated or conjugated double bonds typically exhibit λmax values in the 207-222 nm range. scielo.bracs.orgpharm.or.jp More extensively conjugated systems, such as α,β-unsaturated ketones, absorb at longer wavelengths. mdpi.com The observed absorption of this compound at 210 nm is consistent with the presence of its triene system.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound and Related Compounds.
CompoundChromophore Typeλmax (nm)Reference
This compoundTriene~210 nist.gov
Related Clerodane DiterpeneFuran Ring207 acs.org
(-)-Hardwickiic Acidα,β-unsaturated carboxylic acid, furan210 scielo.br
Guevarain Bα,β-unsaturated ketone239.8 mdpi.com

Isotopic Labeling Experiments for Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms through a biosynthetic pathway. pharm.or.jprsc.orgresearchgate.net By introducing a precursor molecule enriched with a stable isotope (like ¹³C or ²H), researchers can follow the labeled atoms into the final natural product, revealing the sequence of bond formations and rearrangements.

The biosynthesis of this compound has been a subject of detailed investigation using such methods. msu.edu The formation of its characteristic clerodane skeleton from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), involves a complex enzymatic cyclization cascade. frontiersin.orgljmu.ac.uk Insight into this mechanism was achieved through the heterologous expression of the relevant diterpene cyclase genes from Streptomyces griseolosporeus in an engineered strain of Streptomyces lividans. msu.edu

In a key experiment, the engineered bacterium was fed mevalonate-d(9), a precursor heavily labeled with deuterium. The resulting this compound was a mixture of deuterated molecules, which was analyzed by ¹H NMR spectroscopy. This allowed for a precise, atom-level analysis of the labeling pattern, unveiling the intricate details of the cyclization process. The study demonstrated that the formation of the clerodane skeleton involves:

An initial electrophilic protonation of the GGPP molecule.

A series of cationic ring closures.

Complex Wagner-Meerwein-type rearrangements, including specific methyl and hydride migrations.

A final deprotonation and elimination of the diphosphate group to yield the this compound hydrocarbon. msu.edu

These experiments were crucial in confirming that the biosynthesis proceeds through a terpentedienyl diphosphate (TDP) intermediate, which is then converted into this compound. genesilico.pltechnologynetworks.com

Table 3: Summary of Isotopic Labeling Experiments for this compound Biosynthesis.
Labeled PrecursorMethodologyKey FindingReference
Mevalonate-d(9)Heterologous expression in S. lividans; ¹H NMR analysisElucidated the cyclization cascade, including specific Wagner-Meerwein rearrangements and hydride shifts. msu.edu
Geranylgeranyl diphosphate (GGPP)In vitro enzymatic conversion with purified Cyc1 and Cyc2 enzymesConfirmed the two-enzyme system (Cyc1 and Cyc2) converts GGPP to this compound via a terpentedienyl diphosphate (TDP) intermediate. genesilico.plljmu.ac.uk

Comparative Structural Analysis with Known Clerodane Diterpenoids

The structural elucidation of a new natural product is rarely performed in isolation. It often involves a comparative analysis of its spectroscopic data with those of known, structurally related compounds. This is particularly true for large and well-documented families like the clerodane diterpenoids. scielo.brnist.gov The structure of this compound was definitively established by comparing its Nuclear Magnetic Resonance (NMR) data with that of a known stereoisomer. nih.gov

After initial analysis indicated a clerodane-type diterpenoid, a database search identified ent-clerod-3,13(16),14-triene as having the same planar structure. nih.gov A detailed comparison of their ¹³C-NMR spectra was undertaken. The analysis revealed that the chemical shifts for the carbons in ring A (C-1 to C-5), its associated methyl groups (C-18 and C-19), and the entire side chain (C-12 to C-16) were identical between the two compounds. However, significant differences were observed in the chemical shifts for the carbons of ring B (C-6 to C-10) and its appended methyl groups (C-17 and C-20). This finding conclusively demonstrated that this compound and ent-clerod-3,13(16),14-triene are stereoisomers, differing in the spatial arrangement at the C-8 and/or C-9 positions. nih.gov This comparative approach was instrumental in confirming the carbon skeleton and highlighting the specific stereochemical features of this compound.

Table 4: Comparative ¹³C-NMR Spectral Data (δ in ppm) of this compound and a Known Clerodane Diterpenoid. nih.gov
Carbon No.This compoundent-clerod-3,13(16),14-trieneConclusion from Comparison
118.018.0Identical chemical shifts in Ring A and side chain confirm the same planar structure.
240.340.3
3120.3120.3
4139.2139.2
538.338.3
1230.230.2
13147.7147.7
14144.6144.6
15113.0113.0
16115.3115.3
1820.420.4
1914.914.9
624.622.4Different chemical shifts in Ring B indicate a difference in stereochemistry.
725.636.0
835.242.6
945.155.1
1037.738.2
1717.916.2
2020.615.4Difference in methyl group shift further supports stereoisomerism.

Table of Mentioned Compounds

Compound Name
(-)-Hardwickiic Acid
ent-clerod-3,13(16),14-triene
Geranylgeranyl diphosphate (GGPP)
Guevarain B
Mevalonate-d(9)
Terpentedienyl diphosphate (TDP)
This compound

Synthetic Biology and Metabolic Engineering for Terpentetriene Production

Rational Design and Reconstruction of Truncated Artificial Biosynthetic Pathways

Terpentetriene is a labdane-related diterpene biosynthetically derived from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP). beilstein-journals.orgnih.gov The natural biosynthesis involves a two-step cyclization process catalyzed by two distinct diterpene synthases (DTS). beilstein-journals.orgresearchgate.net First, a class II DTS, referred to as Cyc1, cyclizes the linear GGDP into the intermediate terpentedienyl diphosphate (TDP). beilstein-journals.org This reaction proceeds through a syn-labda-13-en-8-yl+ diphosphate intermediate, which can rearrange to form the characteristic clerodane skeleton. beilstein-journals.orgresearchgate.net Subsequently, a class I DTS, known as Cyc2, ionizes the TDP intermediate, leading to a deprotonation event that installs a terminal double bond in the side chain to yield the final this compound molecule. beilstein-journals.orgresearchgate.net

Rational design principles have been applied to reconstruct this pathway in a heterologous host, E. coli. google.com A key strategy involves the use of a "truncated artificial pathway" to bypass the host's native, and often tightly regulated, isoprenoid biosynthesis routes. researchgate.netbeilstein-journals.orgnih.gov In one successful approach, a six-step truncated pathway was constructed. beilstein-journals.orgresearchgate.net This engineered pathway circumvents the native MEP (2-C-methyl-ᴅ-erythritol 4-phosphate) pathway of E. coli for precursor supply. nih.gov Instead, it relies on the exogenous feeding of inexpensive isoprenoid alcohols, which are then converted into the necessary isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through two sequential phosphorylation reactions. researchgate.netbeilstein-journals.orgresearchgate.net This design reduces the metabolic burden on the host cell and directs carbon flux more efficiently towards the target molecule. researchgate.net The essential genes for this compound synthesis, including the specific class I and class II diterpene synthases, are then introduced and expressed, completing the pathway to the final product. beilstein-journals.orgnih.gov

Optimization of Precursor Supply (IPP, DMAPP, GGDP) in Engineered Microbes

All terpenoids, including this compound, are synthesized from the universal five-carbon precursors, IPP and its isomer DMAPP. nih.govresearchgate.net A major bottleneck in terpenoid production is often the limited intracellular availability of these precursors. mit.edu The engineered truncated pathway addresses this by creating a synthetic route to IPP and DMAPP from externally supplied isopentenol (B1216264) (ISO) and dimethylallyl alcohol (DMAA). beilstein-journals.orgresearchgate.net This is achieved by the action of the enzymes PhoN and Ipk. nih.gov

To ensure the precursors are available in the correct ratio for the synthesis of the C20 molecule GGDP, the pathway also incorporates an isopentenyl diphosphate isomerase (IDI) from E. coli. nih.gov This enzyme interconverts IPP and DMAPP, balancing the pool to favor the stoichiometry required by GGDP synthase (GGPPS), which condenses three molecules of IPP with one molecule of DMAPP. nih.govresearchgate.net

Researchers have optimized the concentrations of the exogenously fed alcohols to maximize product yield. In one study, various concentrations of DMAA were tested. The results demonstrated that the introduced artificial pathway could efficiently convert the supplemented alcohols into a pool of hemiterpenes and that the IDI enzyme was effective at balancing the IPP and DMAPP proportions. beilstein-journals.org The highest this compound yield was observed with the addition of 25 mM of DMAA. beilstein-journals.org

Table 1: Effect of DMAA Concentration on this compound Production

DMAA Concentration (mM) This compound Titer (mg/L)
10 ~45
25 55 ± 3
50 ~48

This table was generated based on data from a study on optimizing precursor supply for this compound production in engineered E. coli. beilstein-journals.org

Influence of Carbon Sources and Inducers on Production Yields

The expression of the engineered pathway genes is often placed under the control of an inducible promoter, which allows for separation of the microbial growth phase from the production phase. Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a common inducer used for this purpose. The concentration of IPTG must be carefully optimized, as high levels can lead to excessive protein expression, causing metabolic burden and reducing yields. For this compound production, an optimal IPTG concentration of 0.1 mM was identified, which resulted in a yield of 50 ± 4 mg/L. beilstein-journals.orgresearchgate.net Concentrations above this level caused a dramatic decrease in the this compound titer. beilstein-journals.orgresearchgate.net

Table 2: Optimization of Glycerol and IPTG for this compound Production

Parameter Concentration This compound Titer (mg/L)
Glycerol 0% (v/v) ~30
1% (v/v) 48 ± 3
2% (v/v) ~45
5% (v/v) ~20
10% (v/v) ~15
IPTG 0.05 mM ~42
0.1 mM 50 ± 4
0.25 mM ~35
0.5 mM ~20
1.0 mM ~10

This table was generated based on data from optimization experiments in engineered E. coli. beilstein-journals.orgresearchgate.net

Strategies for Enhancing Microbial Fermentation Titers

Achieving high-titer production suitable for industrial applications requires the optimization of fermentation parameters and strategies. nih.govnih.gov Beyond optimizing media components like carbon sources and inducers, the fermentation timeline is a crucial factor. For this compound, a time-course analysis was conducted over a seven-day period. beilstein-journals.orgresearchgate.net The results showed that the yield of this compound gradually increased throughout the fermentation, reaching a final maximum titer of 66 ± 4 mg/L on day seven in shake-flask experiments. beilstein-journals.orgresearchgate.net This highlights the importance of balancing product accumulation with the long-term viability and productivity of the engineered cells.

Scaling up the fermentation process is another key step. The successful production of this compound was demonstrated at a larger 3-liter scale, which yielded 45 mg of isolated product, confirming the scalability of the process. beilstein-journals.orgresearchgate.net

Further strategies common in terpenoid production can be employed to enhance titers. nih.gov Two-phase fermentation, where an organic solvent is added to the culture, can capture the often hydrophobic and potentially toxic terpenoid product, thereby reducing feedback inhibition and simplifying downstream extraction. mdpi.com Additionally, fed-batch fermentation strategies, which involve the controlled feeding of nutrients and precursors throughout the process, can sustain microbial viability and productivity over longer periods, leading to significantly higher final titers. nih.govresearchgate.net Continuous process improvements through metabolic and fermentation engineering are essential to move from laboratory-scale yields to economically viable industrial production. nxbio.com

Integration into Chemoenzymatic Synthesis Strategies

The microbial production of this compound serves as a powerful platform technology that can be integrated into broader chemoenzymatic synthesis strategies. nih.govnih.gov Chemoenzymatic synthesis combines the high selectivity and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis. chemrxiv.org In this paradigm, engineered microbes produce a complex molecular scaffold, like this compound, which is difficult to access through purely chemical means. beilstein-journals.org This biosynthesized intermediate can then be extracted and used as a starting material for subsequent chemical modifications or further enzymatic transformations to create a range of valuable compounds. nih.gov

For instance, this compound is the proposed biosynthetic precursor to terpentecin (B1681269), a natural product with antibiotic and anticancer properties. beilstein-journals.org A chemoenzymatic approach would involve the large-scale fermentative production of the this compound core, followed by in vitro enzymatic or chemical steps to perform the necessary tailoring reactions (e.g., oxidations) to arrive at the final bioactive molecule. This modular approach avoids the lengthy and often low-yielding total chemical synthesis of the complex diterpenoid skeleton, offering a more efficient and scalable route to valuable natural products and their novel analogues. nih.govchemrxiv.org

Theoretical and Computational Chemistry Approaches to Terpentetriene Research

Computational Investigations of Cyclization Mechanisms (e.g., DFT Calculations)

The formation of the intricate cyclic structures of terpenes from linear precursors involves a series of complex carbocation-mediated reactions. Density Functional Theory (DFT) calculations have proven to be a powerful method for elucidating the mechanisms of these cyclization cascades. rsc.orgbeilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net

DFT studies allow researchers to map the potential energy surface of the reaction, identifying transition states and intermediates. This helps in understanding the feasibility of proposed mechanistic pathways. For instance, DFT calculations have been employed to study the cyclization of various terpene precursors, revealing the energetic profiles of different cyclization routes and the structures of key cationic intermediates. rsc.orgresearchgate.net These calculations can also shed light on the role of the enzyme in steering the reaction towards a specific product by stabilizing certain intermediates and transition states. nih.gov

Key insights from DFT calculations in terpene biosynthesis include:

Determination of Reaction Energetics: Calculation of activation barriers and reaction energies helps to distinguish between competing mechanistic pathways. beilstein-journals.orgmdpi.com

Characterization of Intermediates: The geometries and electronic structures of highly reactive carbocationic intermediates, which are often too transient to be observed experimentally, can be modeled. researchgate.net

Understanding Reaction Sequences: DFT can help determine the order of bond formations and rearrangements in the cyclization cascade. beilstein-journals.org

Table 1: Application of DFT in Terpene Cyclization Studies

Aspect Investigated Information Gained Significance
Reaction Pathway Energetics Activation energies, transition state geometries Elucidates the most probable reaction mechanism from several alternatives. beilstein-journals.orgmdpi.com
Carbocation Intermediates Structure, stability, and charge distribution Provides insight into the highly reactive species that govern product formation. researchgate.net
Enzyme Catalysis Models the influence of active site residues Explains how the enzyme environment directs the cyclization cascade. nih.gov
Product Selectivity Energy differences between pathways leading to different products Rationalizes why a particular stereoisomer or constitutional isomer is formed.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a terpene synthase and its substrate, such as the precursor to terpentetriene. numberanalytics.comnih.govmdpi.comosti.gov These simulations model the movements of atoms over time, offering a detailed picture of how the enzyme binds the substrate and facilitates the catalytic process. numberanalytics.com

By simulating the enzyme-substrate complex, researchers can:

Identify Key Active Site Residues: MD simulations can pinpoint the amino acid residues that are crucial for substrate binding, orientation, and catalysis. nih.govupf.edu

Analyze Conformational Changes: These simulations reveal how the enzyme's structure changes upon substrate binding and during the reaction, which is often essential for catalysis. mdpi.com

Study the Role of Water Molecules: The behavior of water molecules in and around the active site can be investigated to understand their role in the reaction, such as acting as a proton shuttle or quenching carbocation intermediates. acs.org

Binding free energy calculations, often performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can quantify the contribution of individual residues to substrate binding. nih.gov This information is invaluable for understanding the principles of substrate recognition and for designing enzyme variants with altered properties.

Prediction of Product Structures and Stereochemistry

A significant challenge in terpene research is the determination of the precise three-dimensional structure of the products, including their stereochemistry. nih.govscribd.com Computational methods are increasingly being used to predict the structures of natural products. chemrxiv.orgfrontiersin.org

For this compound and other terpenes, computational approaches can help in:

Generating Possible Isomers: Based on the proposed cyclization mechanism, computational tools can generate a list of all possible product isomers.

Predicting Spectroscopic Data: Quantum mechanics calculations can predict NMR chemical shifts for the proposed structures. frontiersin.org These predicted spectra can then be compared with experimental data to identify the correct structure.

Determining Relative Stereochemistry: By calculating the relative energies of different diastereomers, it is possible to predict the most stable and likely product.

Recent advances in machine learning and deep learning are also being applied to natural product structure prediction, showing great promise in accurately determining both the constitution and stereochemistry of complex molecules. chemrxiv.orgnih.gov

In Silico Approaches to Enzyme Engineering and Design

The insights gained from computational studies are not only fundamental to understanding terpene biosynthesis but also provide a roadmap for engineering enzymes to produce novel compounds or improve the yield of desired products. researchgate.netmystrikingly.comeuropa.eunih.govschrodinger.com

In silico enzyme engineering involves using computational methods to predict the effects of mutations on enzyme function. This rational design approach can be more efficient than traditional random mutagenesis methods. nih.gov

Key computational strategies in enzyme engineering include:

Homology Modeling: If the crystal structure of the target terpene synthase is not available, a 3D model can be built based on the known structures of related enzymes. tandfonline.com

Molecular Docking: This technique predicts how a substrate or inhibitor binds to the enzyme's active site, allowing for the identification of residues that can be mutated to alter substrate specificity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics for the reactive part of the system (the substrate and key active site residues) with the efficiency of molecular mechanics for the rest of the protein. This allows for the simulation of the enzymatic reaction itself. schrodinger.com

By applying these in silico tools, researchers can design terpene synthases with altered product profiles, leading to the generation of new-to-nature terpenes with potentially valuable biological activities. researchgate.netmystrikingly.com

Table 2: Compound Names Mentioned

Compound Name

Q & A

Q. What are the key enzymatic steps and genetic constructs required for terpentetriene biosynthesis in engineered microbial systems?

To establish this compound biosynthesis, researchers must first identify and optimize the enzymatic pathway. Evidence from E. coli-based studies shows that this compound production relies on a truncated artificial pathway involving six genes: phoN (phosphatase), ipk (isopentenyl phosphate kinase), idi (isopentenyl diphosphate isomerase), ggdps (geranylgeranyl diphosphate synthase), tdps (terpentedienyl diphosphate synthase), and ttes (this compound synthase). These genes are typically cloned into plasmid systems (e.g., pETDuet-1 and pRSF-Duet-1) under inducible promoters (e.g., T7) to minimize host burden . Critical steps include:

  • Sequential phosphorylation of isoprenol (ISO) to enhance IPP/DMAPP precursor supply.
  • Balancing gene expression across multi-plasmid systems to avoid metabolic bottlenecks.
  • Example strain: DL10003 (single plasmid system) achieved 66 ± 4 mg/L this compound in shake-flask fermentations .

Q. What analytical methods are recommended for characterizing this compound purity and structural conformation?

Researchers should employ a combination of:

  • GC-MS or LC-HRMS : For quantifying this compound yield and detecting intermediate metabolites.
  • NMR spectroscopy : To resolve stereochemical ambiguities, particularly for multi-ring clerodane diterpenes.
  • Isotopic labeling : To trace metabolic flux in engineered pathways (e.g., using 13C^{13}\text{C}-labeled precursors).
  • HPLC purification : For isolating this compound from fermentation broth, followed by crystallography if feasible.
    Proper validation requires comparison with synthetic standards and literature-reported spectral data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound spectral data across studies?

Discrepancies in NMR or mass spectral data often arise from:

  • Isomeric impurities : this compound’s clerodane skeleton may form diastereomers during biosynthesis.
  • Solvent effects : Chemical shift variations due to deuterated solvent choices (e.g., CDCl₃ vs. DMSO-d₆).
    Methodological solutions :
  • Perform 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations.
  • Cross-validate data with independent synthetic routes or computational modeling (e.g., DFT-based chemical shift predictions).
  • Replicate experiments under standardized conditions (solvent, temperature, concentration) .

Q. What strategies optimize this compound titers in E. coli while mitigating metabolic burden?

Advanced strain engineering approaches include:

  • Modular pathway truncation : Splitting genes across plasmids (e.g., DL10004 uses two plasmids for phoN/ipk and idi/ggdps/tdps/ttes) to reduce transcriptional load .
  • Dynamic regulation : Implementing inducible promoters (e.g., IPTG-inducible T7) to decouple growth phase from production phase.
  • Precursor supplementation : Adding exogenous isoprenol (6 mM) and glycerol (1%) to enhance IPP/DMAPP flux .
  • Fermentation optimization : Adjusting pH, temperature, and aeration in bioreactors to stabilize oxygen-sensitive enzymes.

Q. How can this compound’s biosynthetic pathway be validated against competing side reactions?

To confirm pathway specificity:

  • Knockout studies : Disrupt competing genes (e.g., endogenous E. coli phosphatases) and monitor byproduct formation via metabolomics.
  • Enzyme kinetics assays : Compare in vitro activities of tdps and ttes with alternative substrates.
  • 13C^{13}\text{C}-Metabolic Flux Analysis : Map carbon flow through the engineered pathway versus native metabolism .

Data Contradiction Analysis

Q. How should researchers address low reproducibility in this compound yields across laboratories?

Common pitfalls include:

  • Strain drift : Use cryopreserved glycerol stocks and validate plasmid stability via sequencing.
  • Batch variability in media : Standardize LB medium components (e.g., yeast extract lot numbers).
  • Analytical calibration : Regularly update instrument baselines with reference standards.
    Mitigation : Adopt the MIAME (Minimum Information About a Microbial Experiment) framework for documenting protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.